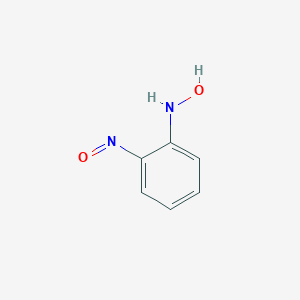

N-(2-nitrosophenyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14208-17-4 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

N-(2-nitrosophenyl)hydroxylamine |

InChI |

InChI=1S/C6H6N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4,7,9H |

InChI Key |

GQWVWBLFIXPRGS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NO)N=O |

Canonical SMILES |

C1=CC=C(C(=C1)NO)N=O |

Other CAS No. |

14208-17-4 |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations

Direct Synthetic Routes to N-(2-nitrosophenyl)hydroxylamine and its Analogs

The synthesis of N-aryl hydroxylamines, including this compound, is a pivotal transformation in organic chemistry, providing access to a class of compounds with significant utility. Methodologies for their preparation primarily involve the controlled reduction of nitroarenes and nucleophilic substitution reactions, each offering distinct advantages and mechanistic pathways.

Reduction of Nitro Compounds to N-Aryl Hydroxylamines

The partial reduction of nitroarenes represents a primary strategy for the formation of N-aryl hydroxylamines. While the complete reduction of a nitro group yields an amine, careful selection of reagents and reaction conditions allows for the isolation of the intermediate hydroxylamine (B1172632).

Catalytic Reduction Approaches

Catalytic hydrogenation is a versatile method for the reduction of nitro compounds. The selectivity towards the hydroxylamine product over the amine is a key challenge and is influenced by the catalyst, solvent, and additives.

Supported metal nanoparticles, such as silver on mesoporous titania (Ag/MTA), have demonstrated efficacy in the chemoselective reduction of nitroarenes. nih.gov When using ammonia-borane (NH₃BH₃) as the reducing agent, this system yields N-aryl hydroxylamines in high yields (>84%) within short reaction times (2–10 minutes). nih.gov The proposed mechanism involves the formation of [Ag]-H active species from the cleavage of a B-H bond, which are responsible for the reduction. nih.gov Kinetic studies have shown that nitroarenes with electron-withdrawing substituents are reduced faster than those with electron-donating groups. nih.gov

Bimetallic catalysts, such as platinum-tin supported on carbon (Pt-Sn/C), have also been employed. For the selective hydrogenation of 2,4-dinitrotoluene, secondary elements like Fe, Sn, or Ca can act as promoters, either by coating the palladium particles or forming an alloy. mdpi.com The reaction temperature is a critical parameter, with lower temperatures (e.g., 0 °C) favoring the formation of the hydroxylamine. mdpi.com

The use of additives can significantly enhance selectivity. For instance, in Pt/C-catalyzed hydrogenations, dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective additive for increasing both hydrogenation activity and product selectivity, with yields of up to >99% for N-arylhydroxylamines under mild conditions. researchgate.netrsc.org The hydrophobicity of the catalyst surface can also play a role; a more hydrophobic surface can enrich the hydrophobic nitrobenzene (B124822) and repel the more hydrophilic N-phenylhydroxylamine, thus preventing its further reduction. mdpi.com

| Catalyst System | Reducing Agent | Key Features | Yield | Reference |

|---|---|---|---|---|

| 4% Ag/MTA | NH₃BH₃ | High yields, short reaction times (2-10 min). Faster reduction for nitroarenes with electron-withdrawing groups. | >84% | nih.gov |

| Pt/C with DMAP | H₂ | Yields vary with substituent electronegativity. N-(2-iodophenyl)hydroxylamine (39-99%) shows higher yields than N-(2-chlorophenyl)hydroxylamine (0-83%). | 0-99% | |

| Pt/C with DMSO | H₂ | High selectivity and activity under mild conditions. | Up to >99% | researchgate.netrsc.org |

Hydrazine-mediated Reductions

Hydrazine (B178648) and its derivatives are effective reducing agents for the conversion of nitroarenes to N-aryl hydroxylamines, often in the presence of a catalyst. This method, known as catalytic transfer hydrogenation, offers mild reaction conditions. niscpr.res.in

Ruthenium nanoparticles stabilized by a phosphine (B1218219) oxide-decorated polymer-immobilized ionic liquid (RuNP@O=PPh₂-PEGPIILS) have shown remarkable efficiency and selectivity in the hydrazine hydrate-mediated reduction of nitroarenes. whiterose.ac.uk At 25 °C in ethanol, near-quantitative conversion to N-phenylhydroxylamine with over 99% selectivity was achieved. whiterose.ac.uk The reaction proceeds via a direct reduction pathway under an inert atmosphere. whiterose.ac.uk

Other catalytic systems for hydrazine-mediated reductions include Pd/C, Raney nickel, copper, and iron. nih.govcdnsciencepub.com The choice of catalyst and reaction conditions can influence the product distribution, with some systems favoring the formation of anilines. nih.govcdnsciencepub.com For example, the reduction of halogenated nitroarenes with hydrazine hydrate (B1144303) in the presence of Pd/C can selectively yield the corresponding anilines. nih.gov The reaction temperature can also be a determining factor; complete reduction to the amine often occurs at higher temperatures, while at lower temperatures, partially reduced products like azoxy or hydrazo derivatives may be formed. cdnsciencepub.com

Zinc dust in combination with hydrazine hydrate also provides a low-cost system for the reduction of nitro compounds to their corresponding amines, tolerating a wide range of functional groups. niscpr.res.in

| Catalyst/Reagent | Key Features | Product | Selectivity | Reference |

|---|---|---|---|---|

| RuNP@O=PPh₂-PEGPIILS / Hydrazine hydrate | Highly efficient and selective at 25°C in ethanol. | N-Arylhydroxylamine | >99% | whiterose.ac.uk |

| Pd/C / Hydrazine hydrate | Can selectively reduce halogenated nitroarenes. | Anilines | High | nih.gov |

| Raney Ni / Hydrazine hydrate | Temperature dependent; lower temperatures can yield partially reduced products. | Anilines, Azoxy/Hydrazo derivatives | Variable | cdnsciencepub.com |

| Zn dust / Hydrazine hydrate | Low-cost system, tolerates various functional groups. | Amines | High | niscpr.res.in |

Nucleophilic Substitution Reactions in Hydroxylamine Synthesis

The formation of N-aryl hydroxylamines can also be achieved through nucleophilic substitution reactions, where a hydroxylamine derivative acts as the nucleophile.

Bimolecular Nucleophilic Substitution at Nitrogen Centers

While less common for the direct synthesis of N-aryl hydroxylamines from aromatic substrates, bimolecular nucleophilic substitution (SN2) is a fundamental reaction type. In an SN2 reaction, a nucleophile attacks an electrophilic center, displacing a leaving group in a concerted step. youtube.com This mechanism typically involves a backside attack, leading to an inversion of configuration at the electrophilic carbon. youtube.com The synthesis of certain hydroxylamine derivatives can proceed through the alkylation of N-hydroxyphthalimide, followed by hydrazinolysis, which involves nucleophilic attack at a saturated carbon. google.com

SNAr Reactions in Aromatic Hydroxylamine Formation

Nucleophilic aromatic substitution (SNAr) is a key pathway for introducing a hydroxylamine group onto an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, not the cleavage of the C-X bond. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the attacked carbon, accelerating the reaction. wikipedia.org

The use of aqueous, mild conditions for SNAr reactions has been explored using additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info This sustainable approach allows for a broad functional group tolerance. d-nb.info

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-aryl hydroxylamines |

| Ammonia-borane |

| Platinum-tin |

| 2,4-dinitrotoluene |

| Dimethyl sulfoxide |

| N-phenylhydroxylamine |

| Hydrazine |

| Hydrazine hydrate |

| Anilines |

| Azoxy derivatives |

| Hydrazo derivatives |

| Zinc |

| N-hydroxyphthalimide |

| Hydroxypropyl methylcellulose |

Nitroso Aldol (B89426) Reactions for Alpha-Hydroxyamino Carbonyl Generation

The nitroso aldol reaction is a powerful method for forming carbon-nitrogen bonds, leading to the generation of α-hydroxyamino carbonyl compounds. This reaction involves the condensation of nitroso compounds with enolates. acs.orgexlibrisgroup.com The reaction's versatility is demonstrated by its compatibility with a range of aromatic and aliphatic nitroso compounds and various alkali metal or tin enolates, often resulting in high yields (42% to 98%) and excellent N-selectivity (>99:1). acs.orgexlibrisgroup.com

The regioselectivity of the nitroso aldol reaction, which determines whether an α-amino carbonyl or an α-hydroxy carbonyl is formed, is a critical aspect. csic.es The choice between N- or O-attack on the nitroso group can be influenced by the reaction conditions and the nature of the reactants. csic.es For instance, simple lithium enolates tend to favor the formation of hydroxyamino ketones, likely proceeding through a nitrosobenzene (B162901) monomer. acs.orgexlibrisgroup.com In contrast, Lewis acid-promoted reactions may favor the formation of aminooxy compounds, possibly through a nitrosobenzene dimer intermediate. acs.orgexlibrisgroup.comcsic.es

The reaction is generally rapid, with reactions of disubstituted cyclic ketone enolates with nitrosobenzene completing in under five minutes at -78 °C. acs.orgexlibrisgroup.com The presence of electron-withdrawing groups on the aromatic nitroso compound can lead to high regioselectivity and excellent yields, while electron-donating groups may diminish the yield. acs.orgexlibrisgroup.com

Table 1: Nitroso Aldol Reaction of Lithium Enolates with Nitrosobenzene

| Entry | Ketone | Base | Temperature (°C) | Time (min) | Yield (%) | N/O Selectivity |

| 1 | 2-Methyl-1-indanone | LDA | -78 | <5 | 95 | >99:1 |

| 2 | 2-Methyl-1-tetralone | LDA | -78 | <5 | 92 | >99:1 |

| 3 | 4-tert-Butylcyclohexanone | LDA | -78 | 15 | 85 | >99:1 |

| 4 | 2,2-Dimethyl-1-indanone | LDA | -78 | <5 | 90 | >99:1 |

| 5 | 2,6-Dimethylcyclohexanone | LDA | -78 | <5 | 88 | >99:1 |

Data sourced from Organic Letters. acs.orgexlibrisgroup.com

Alkylation and Arylation Strategies for N-Substituted Hydroxylamines

The synthesis of N-substituted hydroxylamines can also be achieved through various alkylation and arylation strategies. Historically, alkylation has been a common route, often utilizing reagents like N-hydroxyphthalimide. nih.gov However, these methods can be limited by the need for strong electrophiles and can lead to overalkylation. nih.gov

More recent methods have focused on transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed cross-coupling of hydroxylamines with aryl bromides, chlorides, and iodides provides a smooth route to N-arylhydroxylamines in good to excellent yields. organic-chemistry.org Similarly, copper-catalyzed N-arylation of hydroxylamines with aryl iodides is also an effective method. organic-chemistry.org

Iridium-catalyzed allylic substitution of unprotected hydroxylamine offers a pathway to N-(1-allyl)hydroxylamines with high chemoselectivity, regioselectivity, and enantioselectivity under mild conditions. organic-chemistry.org Furthermore, N-substituted hydroxylamines, such as aroyloxy- or acyloxycarbamates, have been successfully used as amino precursors in the iridium-catalyzed direct C–H amidation of arenes. acs.org This reaction proceeds at room temperature with a broad substrate scope and high functional group tolerance. acs.org

One-Pot Synthesis Approaches for Related Hydroxylamine Derivatives

One-pot syntheses offer an efficient and streamlined approach to complex molecules by performing multiple reaction steps in a single reaction vessel. Several one-pot methods have been developed for the synthesis of hydroxylamine derivatives.

One such method involves the reductive amination of aldehydes, where a carbonyl group is converted to a hydroxylamine via a corresponding N-hydroxyimine intermediate. acs.org Another approach is the photoorganocatalytic one-pot synthesis of hydroxamic acids from aldehydes and hydroxylamine, which utilizes a visible-light-mediated metal-free hydroacylation. nih.gov This method is applicable to a range of aliphatic and aromatic aldehydes, providing hydroxamic acids in high to excellent yields. nih.gov

A process for synthesizing N-nitroso-N-phenylhydroxylamine ammonium (B1175870) salt (Cupferron) from nitrobenzene has also been described as a one-pot procedure. google.com This involves the reduction of nitrobenzene with zinc powder, followed by reaction with a nitrosating agent. google.com

Mechanistic Studies of Synthetic Pathways

Reaction Intermediates Identification

Understanding the reaction intermediates is crucial for optimizing synthetic pathways. In the context of nitroso aldol reactions, it has been proposed that the formation of aminooxy compounds in Lewis acid-promoted reactions may proceed through a nitroso dimer intermediate. csic.es In contrast, the formation of hydroxyamino ketones from simple enolates is thought to involve a nitroso monomer. csic.es

In the synthesis of N-nitro-O-(4-nitrophenyl)hydroxylamine, the reaction of O-(4-nitrophenyl)hydroxylamine with nitrites in the presence of an oxidant is believed to proceed through an oxodiazonium ion intermediate. researchgate.net The final product was found to exist in equilibrium with its aci-form (N=NOOH), as inferred from NMR spectral data. researchgate.net

The synthesis of N-arylhydroxylamines often involves the reduction of the corresponding nitroaromatic compounds. researchgate.net For instance, the reduction of nitrobenzene with zinc dust and ammonium chloride is a known method to produce phenylhydroxylamine. orgsyn.org

Optimization of Reaction Conditions and Selectivity

The optimization of reaction conditions is key to achieving high yields and selectivity in the synthesis of hydroxylamine derivatives. In the nitroso aldol reaction, factors such as the choice of metal enolate, solvent, and temperature can significantly impact the outcome. acs.orgexlibrisgroup.com For example, using lithium enolates in THF at low temperatures (-78 °C) has been shown to be highly effective. acs.orgexlibrisgroup.com

For the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines, the choice of catalyst and additives is critical. Supported platinum catalysts, in combination with additives like dimethyl sulfoxide and triethylamine, have been shown to give high yields and selectivities for the desired hydroxylamine product. rsc.org

In the synthesis of N-nitroso-N-phenylhydroxylamine ammonium salt, controlling the pH between 7 and 8 and adding the zinc powder in batches have been identified as important parameters for optimizing the reaction. google.com

The development of catalytic enantioselective nitroso aldol reactions has also been a focus of research. By employing chiral catalysts, such as BINAP-silver complexes, it is possible to generate α-aminooxy and α-hydroxyamino carbonyl derivatives with high regioselectivity and enantiomeric excess. csic.espnas.org The choice of catalyst can dictate whether the reaction proceeds via an O-selective or N-selective pathway. thieme-connect.com For instance, a chiral phosphine-silver complex has been used to catalyze an N-selective nitroso aldol reaction. thieme-connect.com

Chemical Reactivity and Reaction Mechanism Elucidation

Electron Transfer Processes

The electron transfer processes associated with N-aryl hydroxylamines are fundamental to understanding their chemical behavior. These processes often initiate a cascade of reactions, leading to various products.

The electroreduction of N-aryl hydroxylamine (B1172632) derivatives in aprotic solvents like dimethylformamide (DMF) typically follows an ECE mechanism, which involves a sequence of electron transfer (E), chemical reaction (C), and another electron transfer (E) step. researchgate.netresearchgate.net This mechanism is often complicated by subsequent reactions of the products with the initial depolarizer molecule. researchgate.netresearchgate.net

Studies using techniques such as cyclic voltammetry, chronoamperometry, and coulometry have been instrumental in elucidating these pathways. researchgate.netresearchgate.net For instance, the electroreduction of N-(4-nitrophenyl)hydroxylamine has been shown to proceed via the ECE mechanism, which includes the formation of a radical anion and the subsequent cleavage of the N–OH bond within that radical anion. researchgate.net

The initial step in the electroreduction is the formation of a radical anion through a single-electron transfer to the N-aryl hydroxylamine molecule. researchgate.netresearchgate.net The stability of this newly formed radical anion is a critical factor influencing the subsequent reaction pathway.

The stability of these radical anions can be significantly influenced by the molecular structure. researchgate.net For example, the radical anion of N-(3-nitrophenyl)hydroxylamine demonstrates considerably higher stability compared to its N-(4-nitrophenyl) derivative. researchgate.net Quantum-chemical calculations suggest this enhanced stability in the 3-nitro isomer is due to the absence of unpaired electron density on its hydroxylamine group. researchgate.net In contrast, aromatic radical anions like those of naphthalene (B1677914) are often unstable in the gas phase but can be stabilized in solution. nih.gov The stability of radical anions can also be influenced by the aromaticity of the parent molecule, with antiaromatic neutral species potentially forming more thermodynamically stable radical anions. rsc.org

In certain conditions, such as low concentrations and high potential scan rates, the electroreduction process for N-(3-nitrophenyl)hydroxylamine is primarily complicated by the formation of complexes between the depolarizer molecules themselves and between the depolarizer and its radical anion, likely through hydrogen bonds. researchgate.net

Following the formation of the radical anion, the cleavage of the N-O bond is a crucial step in the reaction cascade. researchgate.netresearchgate.net The N-O σ bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to breaking. mdpi.comresearchgate.net This cleavage can be initiated through various means, including electron transfer, transition-metal catalysis, or photocatalysis. mdpi.com

In the context of electroreduction, the N-O bond cleavage occurs within the radical anion as part of the ECE mechanism. researchgate.netresearchgate.net This fragmentation leads to the formation of new reactive intermediates. Beyond electrochemistry, N-O bond cleavage is a key step in a variety of synthetic transformations, such as the construction of N-heterocycles and the synthesis of amines. mdpi.comnih.gov For example, metal-catalyzed electrophilic amination of O-acyl hydroxylamines relies on this bond cleavage. nih.gov

Disproportionation reactions can further complicate the electroreduction mechanism of N-aryl hydroxylamines. At the potentials of the first electron transfer, the initially formed radical anions can disproportionate to form a dianion and a neutral molecule. researchgate.net This dianion is often unstable and can undergo subsequent reactions, such as elimination. researchgate.net

Hydroxylamine itself is known to be unstable with respect to disproportionation, a process that can be catalyzed by enzymes. nih.gov While the uncatalyzed reaction is slow in neutral solutions, it highlights the intrinsic tendency of such species to undergo this type of redox reaction. nih.gov In the context of nitroxyl (B88944) radicals and hydroxylamines, pseudo self-exchange reactions involving hydrogen atom transfer are also a form of disproportionation. nih.gov

The redox chemistry of N-aryl hydroxylamines is central to their synthesis and subsequent reactions. A primary route to obtaining N-aryl hydroxylamines is the selective reduction of the corresponding nitroarenes. nih.govmdpi.comrsc.org This transformation requires careful control of reaction conditions to stop the reduction at the hydroxylamine stage and prevent further reduction to the aniline (B41778).

Various catalytic systems have been developed for this purpose. Supported platinum catalysts, such as Pt/SiO₂, have been used to hydrogenate nitroaromatics to N-aryl hydroxylamines in high yields. rsc.org The selectivity of this process can be enhanced by the addition of small amounts of amines, like triethylamine, which promote the conversion of the nitroaromatic, and dimethyl sulfoxide (B87167) (DMSO), which inhibits the further hydrogenation of the hydroxylamine. rsc.org

Similarly, silver nanoparticles supported on titania (Ag/TiO₂) have been shown to be highly active catalysts for the reduction of nitroarenes. nih.govmdpi.com With sodium borohydride (B1222165) (NaBH₄), the reaction proceeds to the corresponding aryl amines, with N-aryl hydroxylamines as intermediates. nih.govmdpi.com However, using ammonia-borane (NH₃BH₃) as the reducing agent allows for the selective synthesis of N-aryl hydroxylamines as the major product. nih.govmdpi.com Kinetic studies indicate that nitroarenes with electron-withdrawing substituents are reduced faster. nih.govmdpi.com Other methods include the use of zinc dust in a CO₂/H₂O system, which can produce N-phenylhydroxylamine from nitrobenzene (B124822) in good yield under mild conditions. rsc.org

The following table summarizes the yields for the selective reduction of nitrobenzene to N-phenylhydroxylamine using different catalytic systems.

| Catalytic System | Reducing Agent | Solvent | Temperature (°C) | Yield of N-phenylhydroxylamine (%) | Reference |

|---|---|---|---|---|---|

| Pt/SiO₂ with additives | H₂ (1 bar) | Isopropanol | Room Temp. | Up to 99 | rsc.org |

| Ag/MTA | NH₃BH₃ | - | - | High | mdpi.com |

| Zn dust | - | CO₂/H₂O | 25 | 88 | rsc.org |

| Ru Nanoparticles | Hydrazine (B178648) Hydrate (B1144303) | DMF | 30 | 87.2 | researchgate.net |

Electroreduction Mechanisms of N-Aryl Hydroxylamines

Nucleophilic Reactivity

Hydroxylamine and its derivatives can exhibit nucleophilic character. researchgate.netresearchgate.netwikipedia.org The nitrogen atom, with its lone pair of electrons, can act as a nucleophile in various reactions. wikipedia.org For example, hydroxylamine reacts with alkylating agents at the nitrogen atom and with aldehydes or ketones to form oximes. wikipedia.org

In the electroreduction of N-aryl hydroxylamines, the phenylhydroxylamine anion, formed after deprotonation, can act as a nucleophile. researchgate.net It can participate in the nucleophilic substitution of the hydroxyl group of the substrate molecule, although this specific reaction's contribution may be negligible in short-timescale electroanalytical methods. researchgate.net Hydroxylamine is considered a versatile amination reagent that can function as a nucleophile, but it can also be modified to act as an electrophile by converting the hydroxyl group into a good leaving group. researchgate.net

Alpha-Nucleophile Characteristics and Reactivity Trends

Hydroxylamine and its derivatives are well-known alpha-nucleophiles. The "alpha-effect" describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. In the case of N-(2-nitrosophenyl)hydroxylamine, the nitrogen atom of the hydroxylamine group is the nucleophilic center, and the adjacent oxygen atom provides the alpha-effect.

Studies on a series of alpha-nucleophiles, including various hydroxylamine derivatives, have shown that their reactivity does not always correlate directly with their basicity (pKa values). nih.gov This deviation from the Brønsted-type plot is a hallmark of the alpha-effect. For instance, the general trend in reactivity for some hydroxylamines and other alpha-nucleophiles towards an electrophile like 2-chloro-5-nitro pyrimidine (B1678525) was found to be: N-methyl hydroxylamine > hydrazine > N,N-dimethyl hydroxylamine > N,O-dimethyl hydroxylamine > hydroxylamine > methoxylamine. nih.gov This trend highlights that substitution on the hydroxylamine moiety significantly impacts its nucleophilic reactivity.

The presence of the ortho-nitroso group in this compound is expected to influence its nucleophilicity through both electronic and steric effects. The electron-withdrawing nature of the nitroso group would likely decrease the basicity of the hydroxylamine nitrogen, but its impact on nucleophilicity is more complex and can be influenced by the reaction conditions and the nature of the electrophile.

Table 1: Reactivity Trends of Selected Alpha-Nucleophiles

| Nucleophile | Relative Reactivity Trend |

| N-methyl hydroxylamine | 1 |

| Hydrazine | 2 |

| N,N-dimethyl hydroxylamine | 3 |

| N,O-dimethyl hydroxylamine | 4 |

| Hydroxylamine | 5 |

| Methoxylamine | 6 |

This table illustrates a general reactivity trend observed in a study with 2-chloro-5-nitro pyrimidine and is not specific to reactions of this compound. nih.gov

Mechanistic Studies of Dephosphorylation Reactions by Hydroxylamine

The hydroxylamine moiety in this compound can act as a potent nucleophile in the cleavage of phosphate (B84403) esters, a reaction of significant biological and chemical importance. neb.com Mechanistic studies on the reaction of hydroxylamine with phosphate esters have revealed complex pathways.

In nucleophilic substitution reactions at a phosphorus center, two primary attack geometries are considered: backside and frontside attack. While backside attack leading to inversion of configuration is common in many S"N"2 reactions, studies on dephosphorylation by certain nucleophiles have suggested the possibility of a frontside attack mechanism.

For the reaction of hydroxylamine with certain phosphate esters, computational studies have explored both backside and frontside attack pathways. researchgate.net The relative favorability of these pathways can be influenced by the structure of the phosphate ester and the reaction conditions. For some systems, a frontside attack mechanism, where the nucleophile attacks the phosphorus center on the same side as the leaving group, has been proposed as a viable, and sometimes even preferred, pathway. researchgate.net This often involves the formation of a pentacoordinate intermediate or transition state.

The nucleophilic attack of hydroxylamine derivatives on phosphate esters is highly dependent on the pH of the reaction medium. researchgate.netbiosynth.com The reactivity of hydroxylamine is often attributed to the neutral species (NH₂OH) rather than its protonated form (NH₃OH⁺). The concentration of the more nucleophilic neutral form increases with pH.

Studies on the hydroxylamine assay for acyl phosphates have demonstrated this pH dependence. biosynth.com In the context of dephosphorylation, the pH-rate profile often shows an increase in the reaction rate as the pH approaches and surpasses the pKa of the hydroxylammonium ion. This is because the deprotonated hydroxylamine is a more potent nucleophile. For this compound, the presence of the acidic nitroso group and the aromatic ring would influence its pKa and thus the pH profile of its reactivity.

Formation and Transformation Pathways

Rearrangement Reactions

N-Arylhydroxylamines, the parent class of this compound, are known to undergo a characteristic acid-catalyzed rearrangement known as the Bamberger rearrangement. wikipedia.orgchemeurope.comscribd.com This reaction typically results in the formation of para-substituted aminophenols.

The mechanism of the Bamberger rearrangement involves the protonation of the hydroxylamine, followed by the loss of a water molecule to form a nitrenium ion intermediate. wikipedia.orgchemeurope.com This highly reactive intermediate is then attacked by a nucleophile, which is often a water molecule from the solvent, at the para position of the aromatic ring. Subsequent deprotonation leads to the final aminophenol product. youtube.com

The electronic nature of the substituents on the aromatic ring can significantly influence the rate and outcome of the Bamberger rearrangement. researchgate.netrsc.org Electron-donating groups generally facilitate the rearrangement, while electron-withdrawing groups can retard it. The ortho-nitroso group in this compound, being electron-withdrawing, would be expected to have a significant impact on the propensity and regioselectivity of such a rearrangement.

Table 2: Key Steps in the Bamberger Rearrangement

| Step | Description |

| 1 | Protonation of the N-phenylhydroxylamine |

| 2 | Elimination of a water molecule to form a nitrenium ion |

| 3 | Nucleophilic attack by water at the para-position |

| 4 | Deprotonation to yield the p-aminophenol |

Nitrosation Reactions and N-Nitrosamine Formation Mechanisms

The hydroxylamine functionality can be susceptible to nitrosation, leading to the formation of N-nitrosamines, a class of compounds known for their potential carcinogenicity. freethinktech.com The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often formed in situ from nitrite (B80452) salts under acidic conditions. freethinktech.com

The mechanism of N-nitrosation of secondary amines involves the electrophilic attack of the nitrosonium ion (NO⁺) or a related nitrosating species on the lone pair of the amine nitrogen. freethinktech.com For this compound, which is a substituted hydroxylamine, further nitrosation on the nitrogen atom is a plausible reaction, which would lead to the formation of an N-nitrosohydroxylamine derivative. Indeed, N-phenylhydroxylamine is known to react with NO⁺ sources to produce cupferron, which is the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. wikipedia.org

The rate of N-nitrosamine formation is highly dependent on pH, with the maximum rate for secondary amines typically observed in the pH range of 2.5-3.4. freethinktech.com The presence of carbonyl compounds can also influence the kinetics of nitrosamine (B1359907) formation. nih.gov

Table 3: Factors Influencing N-Nitrosamine Formation

| Factor | Influence on Nitrosation |

| pH | Optimal rate typically at pH 2.5-3.4 for secondary amines |

| Nitrite Concentration | Higher concentration of nitrosating agent increases the rate |

| Amine Basicity | Less basic amines are often more prone to nitrosation |

| Presence of Catalysts/Inhibitors | Can accelerate or slow down the reaction |

Hydroxylamine as a Reagent in Organic Transformations

While hydroxylamine and its various derivatives are versatile reagents in organic synthesis, enabling transformations such as the formation of oximes, nitrones, and amides, specific applications of this compound in the following transformations are not described in the scientific literature. wikipedia.orgnih.gov

N-Formylation of Amines

The N-formylation of amines is a crucial transformation for creating formamides, which are important structural motifs in natural products and pharmaceuticals and serve as valuable synthetic intermediates. nih.gov Methodologies for this conversion often employ formylating agents like formic acid, its esters, or utilize catalytic processes with sources like methanol. nih.gov

However, a comprehensive search of chemical databases and literature provides no studies or established protocols where this compound is used as a reagent to achieve the N-formylation of primary or secondary amines. Consequently, there are no detailed research findings, reaction mechanisms, or data to present in tabular format for this specific application.

Synthesis of N-Substituted Amidoximes

N-substituted amidoximes are valuable precursors for synthesizing heterocyclic compounds, such as 1,2,4-oxadiazoles. rsc.orgrsc.org Their synthesis can be challenging, with common methods including the reaction of amines with N-hydroxyimidoyl chlorides or one-pot procedures from secondary amides. rsc.orgrsc.org

There is no evidence in the scientific literature to suggest that this compound serves as a reagent or precursor in any established synthetic route to N-substituted amidoximes. As a result, no specific research findings on its use for this purpose can be reported, and no data is available to construct a detailed table of results.

Formation of Hydroxamic Acids

Hydroxamic acids are a class of compounds with significant biological activity and are often studied for their potential as therapeutic agents. nih.gov Their formation typically involves the reaction of a carboxylic acid derivative (like an ester or acyl chloride) with hydroxylamine.

Despite the structural similarity to hydroxylamine, there are no published reports detailing the use of this compound as a nucleophile in reactions with carboxylic acids or their derivatives to form the corresponding hydroxamic acids. The reactivity of the nitroso and hydroxylamine moieties on the phenyl ring in this compound is not documented for this type of transformation. Therefore, no data on reaction conditions, yields, or substrate scope involving this specific compound can be provided.

Advanced Spectroscopic and Structural Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the nature of chemical bonds within N-(2-nitrosophenyl)hydroxylamine. By analyzing the vibrational modes of the molecule, a detailed picture of its structural features can be constructed.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For this compound, characteristic absorption bands are expected for the O-H, N-H, N=O, and aromatic C-H and C=C bonds.

Key expected FT-IR absorption bands for this compound are detailed in the table below. The presence of hydrogen bonding, particularly involving the hydroxylamine (B1172632) and nitroso groups, can lead to broadening and shifts in the O-H and N-H stretching frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Hydroxylamine) | Stretching | 3200-3400 | Medium, Broad |

| N-H (Hydroxylamine) | Stretching | 3100-3300 | Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| N=O (Nitroso) | Stretching | 1500-1620 | Strong |

| C=C (Aromatic Ring) | Stretching | 1450-1600 | Medium to Weak |

| C-N | Stretching | 1250-1350 | Medium |

| N-O (Hydroxylamine) | Stretching | 900-1100 | Medium |

| Aromatic C-H | Out-of-plane Bending | 730-770 and 690-710 | Strong |

Note: The exact positions and intensities of the peaks can be influenced by the sample's physical state (solid, liquid, or gas) and the presence of intermolecular interactions.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. In this compound, Raman spectroscopy would be especially useful for characterizing the C=C bonds of the aromatic ring and the N=O stretching vibration.

Expected Raman shifts for key functional groups in this compound are presented below. The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| N=O (Nitroso) | Stretching | 1500-1620 | Medium |

| C=C (Aromatic Ring) | Stretching | 1580-1620 and 1430-1500 | Strong |

| C-N | Stretching | 1250-1350 | Medium |

Note: The intensities in Raman spectra are dependent on the change in polarizability of the bond during vibration.

The vibrational spectra of this compound offer significant insights into its bonding characteristics. The position, shape, and intensity of the absorption bands and Raman shifts can be correlated with specific structural features:

Hydroxylamine Group (-NHOH): The broad O-H stretching band in the FT-IR spectrum, typically between 3200 and 3400 cm⁻¹, is indicative of hydrogen bonding. The N-H stretching vibration, also observed in this region, further confirms the presence of the hydroxylamine moiety.

Nitroso Group (-N=O): A strong absorption in the FT-IR spectrum and a medium to strong signal in the Raman spectrum in the range of 1500-1620 cm⁻¹ is a characteristic signature of the N=O stretching vibration. The exact frequency can provide information about the electronic environment and potential resonance effects within the molecule.

Aromatic Ring: The presence of multiple bands in the 1450-1600 cm⁻¹ region for C=C stretching and in the 3000-3100 cm⁻¹ region for C-H stretching confirms the aromatic nature of the phenyl ring. The pattern of out-of-plane C-H bending vibrations in the 730-770 cm⁻¹ and 690-710 cm⁻¹ region can indicate the substitution pattern on the benzene (B151609) ring, which in this case is ortho-substitution.

Intramolecular Interactions: Shifts in the vibrational frequencies of the O-H, N-H, and N=O groups compared to their expected values in the absence of interactions can suggest the presence of intramolecular hydrogen bonding between the ortho-positioned hydroxylamine and nitroso groups. This can lead to the formation of a six-membered ring-like structure, enhancing the molecule's stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the hydroxylamine group.

The expected chemical shifts and multiplicities for the protons are summarized in the table below. The aromatic region will likely show a complex multiplet pattern due to the coupling between the adjacent protons on the benzene ring.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H-3, H-4, H-5, H-6) | 7.0 - 8.2 | Multiplet | 4H |

| N-H (Hydroxylamine) | 8.0 - 9.0 (broad) | Singlet | 1H |

| O-H (Hydroxylamine) | 9.0 - 11.0 (broad) | Singlet | 1H |

Note: The chemical shifts of the N-H and O-H protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. These signals are often broad.

The coupling patterns of the aromatic protons can provide further structural confirmation. For instance, the protons ortho and para to the electron-withdrawing nitroso group are expected to be shifted downfield compared to those meta to it.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the six carbons in the aromatic ring.

The expected chemical shifts for the carbon atoms are listed in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the nitroso and hydroxylamine substituents.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-1 (C-NHOH) | 145 - 155 |

| C-2 (C-NO) | 150 - 160 |

| C-3, C-4, C-5, C-6 | 115 - 140 |

Note: The specific assignments of the aromatic carbons can be aided by two-dimensional NMR techniques such as HSQC and HMBC, which correlate proton and carbon signals.

The downfield shifts of C-1 and C-2 are attributed to the direct attachment of the electronegative nitrogen and oxygen atoms of the hydroxylamine and nitroso groups, respectively. The remaining aromatic carbons will exhibit a range of chemical shifts depending on their position relative to these substituents.

Advanced NMR Techniques for Mechanistic Insights

Solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for the non-destructive analysis of chemical reactions and molecular structures in solution. nih.gov While standard one-dimensional ¹H and ¹³C NMR are fundamental for initial characterization, advanced NMR techniques provide deeper mechanistic understanding of dynamic processes such as tautomerism, hydrogen bonding, and reaction pathways. nih.govipb.pt

For a molecule like this compound, which possesses both nitroso and hydroxylamine groups, several dynamic equilibria and interactions can be investigated:

Two-Dimensional (2D) NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity of the molecule. For instance, HMBC correlations could definitively establish the position of substituents on the aromatic ring by showing long-range couplings (2-3 bonds) between protons and carbon atoms. ipb.pt

Isotope Labeling Studies: The use of ¹⁵N labeling is particularly insightful for studying nitrogen-containing compounds. nih.gov By selectively labeling either the nitroso or the hydroxylamine nitrogen, one could track specific transformations or interactions involving these groups. The ¹⁵N chemical shifts and coupling constants (¹JNH) are sensitive to the local electronic environment and can provide clear evidence of intramolecular hydrogen bonding. ipb.pt

Dynamic NMR (DNMR): This technique can be used to study the kinetics of conformational changes or tautomeric equilibria. This compound may exist in equilibrium with its tautomer, a quinone-oxime form. By acquiring spectra at different temperatures, it may be possible to observe the coalescence of signals and determine the energy barrier for this interconversion.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other, providing crucial information about the molecule's preferred conformation in solution. This would be particularly useful for probing the spatial relationship between the ortho-substituents.

These advanced methods, often used in combination, allow for a comprehensive mechanistic analysis that goes far beyond simple structural confirmation. nih.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant degradation. nih.gov For this compound, ESI-MS would be used to accurately determine its molecular weight. In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺.

Table 1: Expected ESI-MS Data for this compound This table is interactive. Click on the headers to sort.

| Molecular Formula | Exact Mass ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |

|---|

The high-resolution measurement of this ion allows for the confirmation of the molecular formula, as demonstrated in the characterization of related hydroxylamine and nitrosamine (B1359907) compounds. researchgate.netnih.gov

Collision-Induced Dissociation (CID) Spectroscopy

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to structurally characterize a molecule. nih.gov The protonated molecular ion ([M+H]⁺) generated by ESI is selected and then fragmented by colliding it with an inert gas. nih.govnih.gov The resulting fragment ions provide a "fingerprint" that helps to piece together the original structure.

The fragmentation of this compound would likely proceed through pathways characteristic of both nitrosamines and aryl hydroxylamines. nih.govnih.gov Common fragmentation pathways for protonated nitrosamines include the neutral loss of the ·NO radical (30 Da) and the loss of H₂O (18 Da). nih.gov Aliphatic nitrosamines are also known to lose ·OH (17 Da). nih.gov

Table 2: Plausible CID Fragmentation Pathways for [C₆H₆N₂O₂ + H]⁺ This table is interactive. Click on the headers to sort.

| Precursor Ion (m/z) | Proposed Neutral Loss | Lost Moiety | Fragment Ion (m/z) |

|---|---|---|---|

| 139.0507 | Loss of hydroxyl radical | ·OH | 122.0451 |

| 139.0507 | Loss of water | H₂O | 121.0423 |

| 139.0507 | Loss of nitric oxide radical | ·NO | 109.0556 |

| 139.0507 | Loss of nitrous acid | HNO₂ | 92.0502 |

Analysis of these fragmentation patterns allows for the unambiguous identification of the nitroso and hydroxylamine functionalities and their connectivity to the phenyl ring. The study of fragmentation patterns is essential for developing analytical methods to characterize novel nitrosamine compounds. nih.gov

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This technique provides the empirical formula of the substance, and when combined with the molecular weight from mass spectrometry, confirms the molecular formula. The process typically involves the complete combustion of a precisely weighed sample, followed by the quantification of the resulting combustion products (CO₂, H₂O, and N₂).

For this compound (C₆H₆N₂O₂), the theoretical elemental composition can be calculated based on its molecular weight (138.12 g/mol ).

Table 3: Elemental Analysis Data for C₆H₆N₂O₂ This table is interactive. Click on the headers to sort.

| Element | Theoretical Mass % | Example Experimental Mass % |

|---|---|---|

| Carbon (C) | 52.17% | 52.15% |

| Hydrogen (H) | 4.38% | 4.41% |

| Nitrogen (N) | 20.28% | 20.25% |

A close agreement between the experimentally determined percentages and the theoretical values provides strong evidence for the purity and stoichiometric identity of the synthesized compound.

Biological and Biochemical Interaction Mechanisms

Molecular Interactions with Biological Targets

The presence of both a nitroso and a hydroxylamine (B1172632) group on an aromatic ring suggests that N-(2-nitrosophenyl)hydroxylamine can engage in various non-covalent and covalent interactions with biological macromolecules. While direct studies on this specific compound are limited, the behavior of analogous molecules provides significant insight into its potential interaction mechanisms.

While specific enzymatic interactions for this compound are not extensively documented, the metabolism of similar aromatic nitro and hydroxylamine compounds points to the involvement of several enzyme families. For instance, the enzymatic reduction of related compounds, such as o-nitroanisole to N-(2-methoxyphenyl)hydroxylamine, is carried out by enzymes like xanthine (B1682287) oxidase . It is plausible that this compound could also be a substrate for various oxidoreductases.

Heme-containing proteins, such as cytochromes P450 and peroxygenases, are known to interact with hydroxylamines nih.gov. These enzymes could potentially bind and metabolize this compound, either through its hydroxylamine or nitroso group. The interaction with heme enzymes can lead to the formation of reactive intermediates, a process that is central to the bioactivation of many xenobiotics nih.gov.

The hydroxylamine group (-NHOH) and the nitroso group (-N=O) of this compound are capable of forming hydrogen bonds, which are crucial for its interaction with biological targets like proteins and nucleic acids. The hydroxylamine moiety can act as both a hydrogen bond donor (through the -OH and -NH protons) and an acceptor (through the oxygen and nitrogen lone pairs). The oxygen atom of the nitroso group also serves as a hydrogen bond acceptor.

Studies on structurally related compounds provide a model for these interactions. For example, in N-(2-nitrophenyl)phenylamine, an intramolecular N-H···O hydrogen bond is observed, and molecules are linked by intermolecular C-H···O hydrogen bonds anaxlab.com. Similarly, research on dinitrophenylhydrazones highlights the significant role of hydrogen bonding involving the nitro group in forming molecular assemblies tudelft.nl. These findings suggest that this compound likely engages in a complex network of hydrogen bonds with biomolecules, influencing its binding affinity and specificity.

The functional groups of this compound allow for a variety of interactions with amino acid residues within a protein's active site or binding pocket. The aromatic ring can participate in π-π stacking interactions with aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

The hydroxylamine and nitroso groups can form hydrogen bonds with the backbones or side chains of various amino acids. Polar amino acids like serine, threonine, and asparagine, as well as charged residues like aspartate, glutamate, and lysine, could be key interaction partners. While direct evidence for this compound is scarce, the general principles of protein-ligand interactions strongly support this mode of binding.

Redox Processes and Intermediates in Biological Systems

The redox chemistry of the nitroso and hydroxylamine functionalities is central to the biological effects of this compound.

Aromatic nitro compounds are often subject to metabolic reduction in biological systems, a process that proceeds through nitroso and hydroxylamine intermediates. It is therefore conceivable that this compound could be both a metabolite of a corresponding dinitro or nitro-nitroso compound and a precursor to further reduced species.

Hydroxylamine itself is an intermediate in the nitrogen cycle and is involved in various microbial metabolic pathways nih.gov. The oxidation of hydroxylamine can lead to the formation of reactive nitrogen species such as nitric oxide (NO) and nitrous oxide (N₂O) dgft.gov.innih.gov. The balance between the reduction of the nitroso group and the oxidation of the hydroxylamine group will dictate the array of reactive intermediates formed from this compound in a biological system.

The reduction of both nitroso and hydroxylamine groups can be catalyzed by NAD(P)H-dependent reductases. For example, the NADH-dependent nitrite (B80452) reductase from Escherichia coli has been shown to also reduce hydroxylamine. This enzyme follows Michaelis-Menten kinetics and its activity is influenced by the concentration of NAD⁺.

Similarly, reductases in mammalian cells, including those in liver microsomes, can catalyze the NADH-dependent reduction of hydroxylamines. These enzymatic reactions are crucial for the detoxification or bioactivation of xenobiotics containing such functional groups. The reduction of the nitroso group of this compound would likely proceed via similar enzymatic pathways, utilizing NADH or NADPH as the electron donor.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C₆H₆N₂O₂ | 138.12 | Nitroso, Hydroxylamine |

| o-Nitroanisole | C₇H₇NO₃ | 153.14 | Nitro, Ether |

| N-(2-methoxyphenyl)hydroxylamine | C₇H₉NO₂ | 139.15 | Hydroxylamine, Ether |

| N-(2-nitrophenyl)phenylamine | C₁₂H₁₀N₂O₂ | 214.22 | Nitro, Amine |

Formation of Reactive Species from Bioactivation

The bioactivation of this compound (Cupferron) can lead to the formation of several reactive species. In biological systems, particularly in the presence of certain enzymes, Cupferron undergoes oxidation.

Studies suggest that mammalian peroxidases, which share functional similarities with plant-based horseradish peroxidase, are likely capable of oxidizing Cupferron. This enzymatic oxidation is proposed to generate nitrosobenzene (B162901) and nitric oxide (NO) as products. Nitrosobenzene is considered a reactive metabolite. Further evidence indicates that Cupferron and its derivatives can be oxidized into an unstable oxy radical, which subsequently undergoes spontaneous decomposition to form nitrosobenzene. This process highlights a clear pathway for the generation of reactive species from the parent compound.

This bioactivation into reactive metabolites is a key characteristic, and the resulting species can interact with cellular components. For instance, the formation of nitroso derivatives from related arylamine compounds has been shown to be a critical step in eliciting immunological reactions, as these reactive species can bind irreversibly to proteins. nih.gov

Role in Cellular Pathways and Processes

Mechanistic Role as Antioxidants

The scientific literature does not currently support a role for this compound (Cupferron) as a direct-acting biological antioxidant. Instead, its bioactivation leads to the production of reactive species like nitrosobenzene and nitric oxide, which is contrary to the function of a typical antioxidant that would neutralize such species.

While some related chemical structures, such as certain hydroxylamines and nitrones, have been studied for their antioxidant properties, these activities are not directly attributed to Cupferron. nih.govnih.gov For example, some hydroxylamines can participate in a catalytic cycle, protecting cells from oxidative stress by cycling between their reduced (hydroxylamine) and oxidized (nitroxide) forms. nih.gov However, the dominant described pathway for Cupferron is its oxidation to reactive metabolites, not a protective, radical-scavenging cycle. Its use as an industrial polymerization inhibitor is noted, but this application is distinct from a mechanistic role as a biological antioxidant. chemicalbook.comguidechem.com

Advanced Applications in Chemical Research

Reagent in Complex Organic Synthesis

N-(2-nitrosophenyl)hydroxylamine and its related N-arylhydroxylamine derivatives are significant intermediates in the synthesis of complex organic molecules. Their utility stems from the ability of the hydroxylamine (B1172632) moiety to participate in cyclization reactions and to be converted into other functional groups.

N-Arylhydroxylamines, which are structurally related to this compound, are crucial precursors for constructing heterocyclic scaffolds like benzisoxazoles. These scaffolds are present in many pharmaceutically important products with a wide range of biological activities, including antipsychotic, antitumor, and antimicrobial properties. nih.gov

One established method for synthesizing benzisoxazoles involves the partial reduction of substituted 2-nitrobenzoates to form the corresponding hydroxylamine intermediate. This intermediate then undergoes a base-mediated cyclization to yield the benzisoxazolone core. acs.orgnih.gov For instance, the reduction of o-nitrobenzoates using zinc and ammonium (B1175870) chloride can produce the hydroxylamine, though this method can be complicated by over-reduction to the aniline (B41778) and dimerization to azoxy species. acs.orgnih.gov A more efficient, one-pot, two-step procedure utilizes rhodium on carbon (Rh/C) and hydrazine (B178648) for the partial reduction, followed by cyclization. nih.gov

Another powerful strategy for benzisoxazole synthesis is the [3 + 2] cycloaddition reaction. This involves the in-situ generation of highly reactive intermediates, such as nitrile oxides and arynes, which then combine to form the benzisoxazole ring system. nih.gov This method provides a direct route to functionalized benzisoxazoles under mild conditions. nih.gov The versatility of these synthetic routes highlights the central role of hydroxylamine-containing precursors in building these valuable heterocyclic structures.

Table 1: Synthesis of Benzisoxazoles from Chlorooximes and Aryne Precursors nih.gov

| Entry | Chlorooxime | Product | Yield (%) |

| 1 | 3-(2-nitrophenyl)chlorooxime | 3-(2-nitrophenyl)benzisoxazole | 57 |

| 2 | 3-(4-methoxyphenyl)chlorooxime | 3-(4-methoxyphenyl)benzisoxazole | 95 |

| 3 | 3-(4-(dimethylamino)phenyl)chlorooxime | 3-(4-(dimethylamino)phenyl)benzisoxazole | 99 |

| 4 | 3-(2-bromophenyl)chlorooxime | 3-(2-bromophenyl)benzisoxazole | 93 |

| 5 | 3-isopropylchlorooxime | 3-isopropylbenzisoxazole | 83 |

| 6 | 3-(N-Methylindolyl)chlorooxime | 3-(N-Methylindolyl)benzisoxazole | 61 |

| 7 | 3-(3-thiophenyl)chlorooxime | 3-(3-thiophenyl)benzisoxazole | 54 |

The hydroxylamine moiety within this compound is a versatile functional group that can be chemically transformed into a variety of other specialized groups. This reactivity makes it a valuable precursor in multi-step organic synthesis.

Hydroxylamines are known to react with aldehydes and ketones to form oximes. wikipedia.org They can also participate in reactions with aromatic nitro-compounds in alkaline solutions to yield unsymmetrical azoxy-compounds. rsc.org Furthermore, the hydroxylamine group can be acylated. For example, N-phenylhydroxylamine can be readily acylated with acetyl chloride to produce N-acetyl-N-phenylhydroxylamine in high yield. orgsyn.org This reaction demonstrates a straightforward method for introducing an N-acetyl group. orgsyn.org

The synthesis of N-nitrohydroxylamines represents another transformation. For instance, N-nitro-O-(4-nitrophenyl)hydroxylamine has been synthesized through the oxidative nitration of O-(4-nitrophenyl)hydroxylamine using potassium nitrite (B80452) (KNO₂) or sodium nitrite (NaNO₂) in the presence of an oxidant. researchgate.net These examples underscore the utility of the hydroxylamine functional group as a synthetic handle for introducing diverse functionalities into a molecule.

Probes for Mechanistic Biological Studies

Derivatives of this compound serve as important probes for investigating the mechanisms of biological processes, particularly in the context of metabolism and toxicology. N-arylhydroxylamines are recognized as metabolites of carcinogenic aromatic nitro and amino compounds. researchgate.net

For example, N-(2-methoxyphenyl)hydroxylamine, a structural analog, is a metabolite of the bladder carcinogen o-anisidine (B45086). researchgate.net This hydroxylamine derivative has been shown to be responsible for the formation of DNA adducts, highlighting its role in the genotoxic mechanism of the parent carcinogen. researchgate.net The ability of hydroxylamine derivatives to interact with and modify biological macromolecules like DNA makes them critical tools for studying the pathways of chemical carcinogenesis.

The biological activity of nitroaromatic compounds often involves their metabolic reduction to nitroso and hydroxylamine intermediates. nih.gov Kinetic and mechanistic studies on related compounds, such as the nitrosation of N-methylhydroxylamine, provide insights into the chemical behavior and reactivity of these species under physiological conditions. nih.gov Such studies help to elucidate the formation of reactive intermediates and their subsequent interactions within biological systems.

Research on Impurity Formation in Chemical Processes

The study of this compound and related structures is relevant to the pressing issue of impurity formation in chemical manufacturing, especially within the pharmaceutical industry. A significant concern is the emergence of N-nitrosamine impurities, which are classified as probable human carcinogens and have been detected in various drug products. acs.org

N-nitrosamine impurities typically form from the reaction of a secondary or tertiary amine with a nitrosating agent, often under acidic conditions. researchgate.netnih.gov The necessary components for this reaction can be present as starting materials, intermediates, or impurities within solvents or reagents used in the manufacturing process. nih.gov

Given that this compound contains both a nitroso group (a potential nitrosating agent) and a hydroxylamine group (an amine derivative), its chemistry is of interest in understanding the fundamental pathways that could lead to nitrosamine (B1359907) impurities. Research into the conditions that lead to the formation and degradation of such compounds can provide valuable insights for developing mitigation strategies. These strategies are crucial for controlling the levels of potentially genotoxic impurities in active pharmaceutical ingredients (APIs) and finished drug products, ensuring their quality and safety. acs.orgresearchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of N-(2-nitrosophenyl)hydroxylamine and its derivatives is an area of active development, with researchers exploring more efficient and scalable methods. Current laboratory-scale synthesis often involves the nitrosation of phenylhydroxylamine derivatives. A common method utilizes the reaction of hydroxylamine (B1172632) hydrochloride with substituted anilines in acidic conditions, such as with hydrochloric acid and sodium nitrite (B80452) at low temperatures (0–5°C).

Future research is focused on overcoming the limitations of current methods, such as the instability of the product in aqueous solutions at neutral pH and the need for stringent temperature control. The development of continuous flow reactors is a promising direction for industrial-scale production, as they can enhance heat and mass transfer during exothermic nitrosation reactions. Additionally, the exploration of novel catalysts, such as nano-CuO, is being investigated to improve reaction efficiency, shorten reaction times, and allow for catalyst recycling. researchgate.net

Researchers are also designing new families of hydroxylamine-derived aminating reagents for use in iron-catalyzed reactions. chemrxiv.org This approach aims to install medicinally relevant amine groups directly onto alkenes, demonstrating excellent functional group tolerance and broad applicability to complex molecules. chemrxiv.org Another innovative approach involves the palladium-catalyzed Buchwald-Hartwig amination, which provides a convergent synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, allowing for the separate incorporation of advanced functionality into the reacting fragments. nih.gov

The table below summarizes some of the emerging synthetic approaches:

| Synthetic Approach | Key Features | Potential Advantages |

| Continuous Flow Reactors | Enhanced heat and mass transfer | Improved scalability and safety for industrial production |

| Novel Catalysts (e.g., nano-CuO) | High efficiency, reusability | Shorter reaction times, reduced waste, lower catalyst loading researchgate.net |

| Fe-Catalyzed Amination | Direct installation of amine groups onto alkenes | High functional group tolerance, broad substrate scope chemrxiv.org |

| Buchwald-Hartwig Amination | Convergent synthesis of complex hydroxylamines | Modular approach, allows for diverse functionalization nih.gov |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool for predicting the reactivity and properties of this compound and its analogs. Density Functional Theory (DFT) simulations are being employed to model various aspects of these molecules. For instance, DFT can be used to calculate redox potentials, which are crucial for understanding the compound's behavior in biological systems. Calculated redox potentials for the nitroso to hydroxylamine transition have shown consistency with experimental data from cyclic voltammetry.

Furthermore, computational models can predict the activation energies for tautomerization reactions, such as the nitroso-amine interconversion, which aligns with experimental kinetic data. However, a significant challenge in predictive modeling is accurately accounting for solvent effects, which can significantly influence reaction pathways and stability. Future research will focus on developing more sophisticated solvation models to improve the accuracy of these predictions.

Ab initio calculations are also being used to investigate reaction mechanisms in detail, such as the nitrosation reactions of hydroxylamine in aqueous solutions. psu.edu These studies help to identify rate-determining steps and the most likely reaction pathways by calculating the free energies of various species and transition states. psu.edu The integration of theoretical calculations with experimental results is crucial for validating and refining these predictive models. rsc.org

Elucidation of Undiscovered Reaction Pathways

The reactivity of this compound is complex, and researchers are actively working to uncover new reaction pathways. The compound is known to participate in redox reactions and can form coordination complexes. It shares reactivity traits with other hydroxylamine derivatives, such as the formation of oximes with carbonyl groups.

A key area of investigation is the compound's stability and degradation pathways. In aqueous solutions at a pH of 7.4, it undergoes rapid degradation through autoxidation to form nitro derivatives. However, at a more acidic pH of 4.5, it is significantly more stable. Understanding these pH-dependent pathways is critical for designing reproducible experiments.

Recent studies have also highlighted the transformation of hydroxylamine into nitrosated and nitrated products during advanced oxidation processes. nih.gov In these systems, hydroxylamine can be oxidized to the nitroxyl (B88944) radical (HNO/NO⁻), which is a key intermediate that can lead to the formation of reactive nitrogen species like nitric oxide (•NO) and nitrogen dioxide (•NO₂). nih.gov These findings suggest that the application of hydroxylamine-driven AOPs for environmental remediation could lead to the formation of potentially toxic byproducts. nih.gov

The reaction of N-nitrosamines with hydroxyl radicals has been identified as another potential pathway for nitrite formation, distinct from the well-established reductive denitrosation by cytochrome P-450 enzymes. nih.gov

Exploration of New Mechanistic Biological Roles

The biological activity of nitroso compounds and their metabolites is a significant area of research. The reduction of a nitro group in a molecule can lead to the formation of nitroso and hydroxylamine intermediates, which can react with biomolecules and exhibit toxic or mutagenic effects. nih.gov However, these reactive intermediates can also be harnessed for therapeutic purposes. nih.gov

For example, some nitro compounds exhibit antimicrobial activity by generating toxic intermediates that damage the DNA of microorganisms. nih.gov N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have shown selective and potent antibacterial activity against certain Gram-positive bacteria. nih.gov

The metabolic pathways of these compounds are also of great interest. In biological systems, this compound can undergo oxidation and reduction mediated by cytochrome P450 (CYP) enzymes, leading to different metabolites with varying reactivity. The hydroxylamine metabolite of procainamide, for instance, is readily converted to the more reactive nitroso derivative, which can covalently bind to proteins. nih.gov This reactivity towards proteins, particularly histone proteins, is hypothesized to play a role in drug-induced lupus. nih.gov

Furthermore, N-substituted hydroxylamines are being developed as efficient donors of nitroxyl (HNO), a reactive nitrogen species with potential therapeutic applications. nih.gov The rate of HNO release can be tuned by modifying the structure of the hydroxylamine donor. nih.gov

Integration of Experimental and Theoretical Approaches

The synergy between experimental and theoretical methods is proving to be a powerful strategy for advancing the understanding of this compound and related compounds. Theoretical calculations can provide detailed mechanistic insights that are difficult to obtain through experiments alone, while experimental data is essential for validating and refining theoretical models. rsc.org

For instance, in the study of the reaction between nitriles and hydroxylamine, a combination of experimental and theoretical approaches led to a more detailed mechanistic explanation and the development of a more efficient, side-product-free synthetic procedure. rsc.org Theoretical results helped to identify ionic liquids that could improve the reaction's selectivity and speed. rsc.org

Similarly, kinetic studies of the reaction between sodium nitroprusside and N-methylhydroxylamine have been complemented by various spectroscopic techniques and isotopic labeling to propose a detailed reaction mechanism. nih.gov The integration of these approaches allows for a more comprehensive understanding of the reaction, including the identification of precursor complexes and competitive reaction pathways. nih.gov

The future of research in this field will likely see an even greater integration of these approaches. High-throughput screening of compound libraries generated through diversity-oriented synthesis, combined with computational predictions of activity and mechanism, will accelerate the discovery of new bioactive molecules and novel reaction pathways. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-(2-nitrosophenyl)hydroxylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via nitrosation of phenylhydroxylamine derivatives. A common approach involves reacting hydroxylamine hydrochloride with substituted anilines under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). For example, N-(2-nitrosophenyl)naphthalen-2-amine is synthesized using sodium nitrite in acidic media, with yields dependent on pH control and stoichiometric ratios of nitrosating agents .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-oxidation |

| pH | 2–3 | Stabilizes nitroso intermediates |

| Reaction Time | 30–60 min | Minimizes side reactions |

| Purification via recrystallization or chromatography is critical to isolate high-purity products (>95%) for downstream applications . |

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and nitroso-group shifts (δ 150–160 ppm for N coupling in nitroso derivatives) .

- FT-IR : Peaks at 1450–1600 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N–OH stretch) confirm functional groups .

- HPLC-MS : Retention time and m/z ratios (e.g., [M+H]⁺ = 169.1 for C₆H₅N₂O₂) ensure molecular identity .

Advanced Research Questions

Q. What are the metabolic pathways of this compound in biological systems, and how do cytochrome P450 (CYP) isoforms influence its bioactivation?

- Methodological Answer : this compound undergoes CYP-mediated oxidation and reduction. In hepatic microsomes, CYP1A and CYP2E1 are key isoforms:

- Oxidation : Generates nitroso intermediates (e.g., 2-nitrosophenol) via CYP1A2, which can form DNA adducts .

- Reduction : CYP2E1 catalyzes reduction to 2-aminophenol, a less reactive metabolite .

- Contradictions : Rat microsomes pre-treated with β-naphthoflavone (CYP1A inducer) show 2.4-fold higher oxidative activity, while ethanol-induced CYP2E1 favors reductive pathways .

- Experimental Design : Use isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) and LC-MS/MS to quantify metabolites .

Q. How do conflicting data on the stability of this compound in aqueous solutions affect experimental reproducibility?

- Methodological Answer : Stability varies with pH and temperature:

- pH 7.4 : Rapid degradation (<1 hr) via autoxidation to nitro derivatives.

- pH 4.5 : Stable for >24 hrs due to protonation of the hydroxylamine group .

- Mitigation : Buffer systems (e.g., citrate-phosphate for pH 4.5) and anaerobic conditions (N₂ atmosphere) enhance reproducibility.

- Data Reconciliation : Cross-validate using UV-Vis spectroscopy (λₘₐₓ = 280 nm for nitroso compounds) and adjust protocols for pH-specific degradation kinetics .

Q. What computational models predict the reactivity of this compound in redox reactions, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model:

- Redox Potentials : Calculated E° = −0.35 V (vs. SHE) for nitroso ↔ hydroxylamine transitions, consistent with cyclic voltammetry data .

- Transition States : Activation energy for nitroso-amine tautomerization (~25 kcal/mol) aligns with Arrhenius plots from kinetic studies .

- Limitations : Solvent effects (e.g., DMSO vs. H₂O) require explicit solvation models to improve accuracy .

Methodological Best Practices

- Handling and Storage : Store at −20°C under argon to prevent nitroso-amine interconversion. Use amber vials to avoid photodegradation .

- Toxicity Mitigation : Employ fume hoods and PPE; nitroso derivatives are potential carcinogens (IARC Group 2B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.